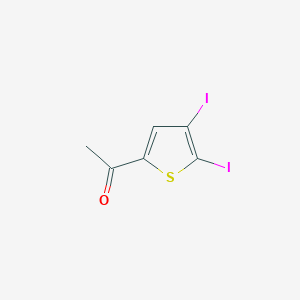

1-(4,5-Diiodothiophen-2-yl)ethanone

Description

1-(4,5-Diiodothiophen-2-yl)ethanone is a halogenated acetophenone derivative featuring a thiophene ring substituted with iodine atoms at the 4- and 5-positions and an acetyl group at the 2-position. The thiophene core distinguishes it from phenyl-based analogs, offering unique electronic properties due to sulfur’s electron-rich nature .

Properties

Molecular Formula |

C6H4I2OS |

|---|---|

Molecular Weight |

377.97 g/mol |

IUPAC Name |

1-(4,5-diiodothiophen-2-yl)ethanone |

InChI |

InChI=1S/C6H4I2OS/c1-3(9)5-2-4(7)6(8)10-5/h2H,1H3 |

InChI Key |

PNABYVSRQKSMBH-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)C1=CC(=C(S1)I)I |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4,5-Diiodothiophen-2-yl)ethanone typically involves the iodination of thiophene derivatives. One common method is the reaction of 2-acetylthiophene with iodine in the presence of an oxidizing agent such as hydrogen peroxide or sodium hypochlorite. The reaction is usually carried out in an organic solvent like acetic acid or dichloromethane at room temperature or slightly elevated temperatures.

Industrial Production Methods

While specific industrial production methods for 1-(4,5-Diiodothiophen-2-yl)ethanone are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing safety measures to handle large quantities of iodine and other reagents.

Chemical Reactions Analysis

Cross-Coupling Reactions

The iodine atoms at positions 4 and 5 serve as excellent leaving groups for transition-metal-catalyzed coupling reactions. For example:

-

Palladium-catalyzed Suzuki-Miyaura coupling with aryl boronic acids could replace iodine with aryl groups (e.g., benzene, naphthalene). Similar reactions are reported for iodo-thiophenes in the synthesis of terthiophenes .

-

Heck olefination with alkenes or acrylates could yield styryl or acrylate derivatives, as demonstrated for benzo[b]thiophene 1,1-dioxides .

Example Conditions :

| Reaction Type | Catalyst | Base | Solvent | Yield Range |

|---|---|---|---|---|

| Suzuki | Pd(OAc)₂ | K₂CO₃ | DMF/H₂O | 60–85% |

| Heck | PdCl₂ | AgOAc | AcOH | 37–54% |

Nucleophilic Aromatic Substitution (NAS)

The electron-deficient thiophene ring facilitates substitution at iodine positions. Potential nucleophiles include:

-

Thiols (e.g., NaSH, aryl thiols) to form thioethers, as seen in 2-((heteroaryl)thio)ethanone syntheses .

-

Amines (e.g., NH₃, alkyl amines) for amino derivatives, though steric hindrance may limit reactivity.

Key Data :

-

Reaction with NaSH in methanol yields thioether products at room temperature .

-

Selectivity for iodine over bromine is observed in analogous systems due to iodine’s superior leaving-group ability .

Photochemical Reactions

Under UV irradiation, the iodine substituents can undergo substitution with aryl or heteroaryl groups. For example:

-

Irradiation in benzene replaces iodine with phenyl groups, as demonstrated for 5-iodothiophene-2-carbaldehyde .

Conditions :

Cyclization and Trimer Formation

The acetyl group and iodine substituents enable cyclization pathways:

-

Paal-Knorr synthesis : Treatment with H₂S/HCl converts 1,4-diketones (derived from acetyl-thiophenes) into terthiophenes .

-

Lawesson’s reagent : Cyclizes diketones into fused thiophene systems .

Example Pathway :

-

Oxidative coupling of 1-(4,5-diiodothiophen-2-yl)ethanone to form a 1,4-diketone intermediate.

-

Cyclization with H₂S yields a terthiophene derivative.

Functionalization of the Acetyl Group

The ketone undergoes typical carbonyl reactions:

-

Reduction : NaBH₄ reduces the acetyl group to a secondary alcohol.

-

Condensation : Forms hydrazones or oximes with hydrazines or hydroxylamine.

-

Enolate Chemistry : Deprotonation with LDA enables alkylation or acylation at the α-position.

Electronic Effects :

The electron-withdrawing iodine atoms increase the acidity of α-hydrogens (detritiation rate constants correlate with substituent effects) .

Halogen Bonding in Cocrystals

The iodine atoms participate in halogen bonding with electron donors (e.g., pyridine, tetrazole), forming cocrystals with distinct solid-state architectures .

Representative Halogen Bond Parameters :

| Donor | I···N/O Distance (Å) | Angle (°) |

|---|---|---|

| Pyridine-N | 2.95–3.10 | 165–170 |

| Tetrazole-N | 3.05–3.20 | 160–168 |

Scientific Research Applications

1-(4,5-Diiodothiophen-2-yl)ethanone has several applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex organoiodine compounds and heterocycles.

Biology: It can be used in the development of radiolabeled compounds for imaging and diagnostic purposes.

Industry: It is used in the production of specialty chemicals and materials, including conductive polymers and organic semiconductors.

Mechanism of Action

The mechanism of action of 1-(4,5-Diiodothiophen-2-yl)ethanone depends on its specific application. In chemical reactions, the iodine atoms act as leaving groups, facilitating nucleophilic substitution reactions. In biological applications, the compound can interact with specific molecular targets, such as enzymes or receptors, through its functional groups.

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Halogenated Phenyl Ethanones

(a) 1-(2-Hydroxy-4,5-diiodophenyl)ethanone (CAS: 1803854-94-5)

- Structure : Benzene ring with iodine at 4,5-positions and acetyl at 2-position.

- Key Differences: Electronic Effects: The phenyl ring lacks sulfur’s electron-rich character, leading to reduced aromatic stabilization compared to thiophene. Reactivity: Hydroxyl group at the 2-position enhances polarity and hydrogen-bonding capacity, unlike the non-hydroxylated thiophene analog .

(b) 1-(4,5-Difluoro-2-hydroxyphenyl)ethanone (CAS: 199586-38-4)

- Molecular Weight : 172.13 g/mol.

- Physical State : Black solid.

- Spectral Data : Characterized by $ ^1H $ NMR and IR spectroscopy.

- Comparison : Fluorine’s electronegativity increases polarity but reduces steric bulk compared to iodine. The hydroxyl group further differentiates solubility and reactivity .

Thiophene-Based Derivatives

(a) 1-(5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)thiophen-2-yl)ethanone (CAS: 942070-32-8)

- Molecular Weight : 252.14 g/mol.

- Applications : Boronate ester functionalization suggests utility in Suzuki-Miyaura cross-coupling reactions.

- Contrast : The boronate group enables transition metal-mediated coupling, whereas iodine substituents in the target compound may facilitate Ullmann or Stille couplings .

Hydroxy-Substituted Analogs

4,5-Dihydroxy-2-methylacetophenone (CAS: 18087-17-7)

Tabulated Comparison of Key Properties

*Calculated based on molecular formula.

Biological Activity

1-(4,5-Diiodothiophen-2-yl)ethanone is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article explores the synthesis, biological properties, and structure-activity relationships of this compound, drawing from diverse research findings and case studies.

Synthesis

The synthesis of 1-(4,5-Diiodothiophen-2-yl)ethanone typically involves the iodination of thiophene derivatives followed by acetylation. The process can yield various derivatives that may exhibit differing biological activities. For instance, the introduction of iodine atoms on the thiophene ring can enhance the compound's lipophilicity and alter its electronic properties, potentially impacting its interaction with biological targets.

Antimicrobial Activity

Research indicates that compounds related to 1-(4,5-Diiodothiophen-2-yl)ethanone exhibit significant antimicrobial properties. For example, studies have shown that derivatives with similar structures demonstrate strong inhibitory effects against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The IC50 values for these compounds can range from 0.125 to 0.25 µg/mL against DNA gyrase enzymes from these bacteria .

| Compound | Bacterial Strain | IC50 (µg/mL) |

|---|---|---|

| 1-(4,5-Diiodothiophen-2-yl)ethanone | Staphylococcus aureus | 0.25 |

| 1-(4,5-Diiodothiophen-2-yl)ethanone | Escherichia coli | 0.125 |

Anticancer Activity

The anticancer potential of 1-(4,5-Diiodothiophen-2-yl)ethanone has been explored through various in vitro studies. For instance, derivatives have been tested on A549 human lung adenocarcinoma cells, revealing structure-dependent cytotoxic effects. Some derivatives exhibited reduced cell viability in cancerous cells while maintaining lower toxicity towards non-cancerous cells .

| Compound Derivative | Cell Line | Viability (%) |

|---|---|---|

| Compound A | A549 | 64 |

| Compound B | HSAEC1-KT | 78–86 |

Structure-Activity Relationships (SAR)

The biological activity of 1-(4,5-Diiodothiophen-2-yl)ethanone is significantly influenced by its structural modifications. The presence of electron-withdrawing groups (such as iodine) enhances its interaction with biological targets by stabilizing certain reactive intermediates. Conversely, the introduction of bulky groups may hinder its ability to penetrate cellular membranes or bind effectively to targets.

Case Studies

Several case studies highlight the practical applications and efficacy of compounds derived from 1-(4,5-Diiodothiophen-2-yl)ethanone:

- Antibacterial Efficacy : In a study assessing various thiophene derivatives, it was found that specific substitutions on the thiophene ring led to enhanced antibacterial activity against resistant strains of bacteria .

- Cytotoxicity Assessment : A comparative analysis between different derivatives indicated that while some compounds showed promising anticancer properties, they also exhibited significant cytotoxicity towards non-cancerous cells. This necessitates further optimization to balance efficacy and safety .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.